2-Aminoimidazole hemisulfate

Description

Properties

IUPAC Name |

1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5N3.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H3,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWRLKJYNASPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Aminoimidazole Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical properties of 2-Aminoimidazole hemisulfate, a compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Chemical Identity and Structure

This compound is the salt formed from two equivalents of the heterocyclic amine 2-aminoimidazole and one equivalent of sulfuric acid. The 2-aminoimidazole (2-AI) scaffold is a significant structural motif found in numerous marine alkaloids and is recognized for its wide range of biological activities, including antimicrobial and antibiofilm properties.[1] The salt form enhances the stability and handling of the parent compound.

-

Synonyms : Bis(2-aminoimidazole) Sulfate, 1H-imidazol-2-amine sulfate (2:1), 2-Aminoimidazole sulphate[2][4][5][6]

-

Canonical SMILES : C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O[2][3][4]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These values are essential for experimental design, formulation development, and chemical synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 264.26 g/mol | [2][4][5] |

| Appearance | Off-white to pale brown or brownish crystalline powder/crystals | [4][6][7] |

| Melting Point | 252 °C to 273 °C (with decomposition) | [2][6][7][8] |

| Solubility | Soluble in water (sparingly) | [6][7][8] |

| Purity | ≥95% to ≥98% | [2][5][6][9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These protocols are based on standard laboratory techniques.

The melting point is a crucial indicator of a compound's purity and identity.[10] The capillary method is a common and reliable technique for its determination.[11]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.[11] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11][12]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-4 mm.[12][13]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[13]

-

Approximate Determination: Heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.[12][13]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Prepare a new sample and heat at a slower rate (1-3 °C/minute) through the expected melting range.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[12]

Solubility is a fundamental property that influences a compound's bioavailability and environmental fate. The OECD Test Guideline 105 describes the flask method for substances with solubilities above 10⁻² g/L.[14][15]

Principle: An excess amount of the solid is agitated in water at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined by a suitable analytical method.[16][17]

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[14]

-

Equilibration: Add an excess amount of this compound to a known volume of deionized water in a flask. The flask is then agitated (e.g., using a magnetic stirrer) in a constant temperature bath, preferably at 20 ± 0.5 °C.[14]

-

Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand to let the solid settle. The saturated aqueous phase is then separated from the undissolved solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical technique, such as HPLC-UV or a specific titration method.

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at a given pH, which affects its solubility, absorption, and biological activity.[18] Potentiometric titration is a high-precision technique for pKa determination.[19]

Principle: The compound is dissolved in a suitable solvent (often water or a co-solvent system) and is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[18][19][20]

Methodology:

-

Apparatus Calibration: Calibrate the pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water.[20] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]

-

Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[20]

-

Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[20]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point(s).[18][21]

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and relationships relevant to this compound.

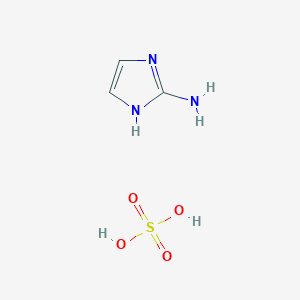

Caption: Logical relationship in the formation of the hemisulfate salt.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Caption: A common synthesis route for the 2-aminoimidazole core structure.[22]

References

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. biofuranchem.com [biofuranchem.com]

- 7. This compound | 1450-93-7 [chemicalbook.com]

- 8. 2-Aminoimidazole Sulfate | 1450-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 1450-93-7 Cas No. | 2-Aminoimidazole hemisulphate | Apollo [store.apolloscientific.co.uk]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. southalabama.edu [southalabama.edu]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Aminoimidazole Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-aminoimidazole hemisulfate, a salt of the versatile heterocyclic compound 2-aminoimidazole. This document details its fundamental chemical and physical properties, provides insights into its synthesis and purification, and presents a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the significant role of the 2-aminoimidazole scaffold in drug discovery, with a particular focus on its interactions with key biological signaling pathways. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's context and application.

Chemical and Physical Properties

This compound is the sulfate salt of 2-aminoimidazole, a five-membered heterocyclic organic compound. The hemisulfate designation indicates a 2:1 molar ratio of the 2-aminoimidazole base to sulfuric acid.

| Property | Value |

| Molecular Formula | C₆H₁₂N₆O₄S |

| Molecular Weight | 264.26 g/mol |

| CAS Number | 1450-93-7 |

| Appearance | Off-white to brownish crystalline powder or crystals |

| Melting Point | 270-273 °C (decomposes) |

| Solubility | Soluble in water; insoluble in common organic solvents like alcohols and ethers.[1] |

| pKa (of 2-aminoimidazolium ion) | ~8.0 - 9.0 (estimated based on related compounds) |

Synthesis and Purification

The 2-aminoimidazole core can be synthesized through various methods, with the condensation of an α-haloketone with a guanidine derivative being a classical and widely used approach.[2] Modern, "green" chemistry methodologies, such as the use of deep eutectic solvents (DES) and microwave-assisted synthesis, offer improved efficiency and reduced environmental impact.[3]

Experimental Protocol: Greener Synthesis of a 2-Aminoimidazole Derivative in a Deep Eutectic Solvent

This protocol describes a high-yield, one-pot synthesis of a substituted 2-aminoimidazole using a choline chloride-urea deep eutectic solvent.[3][4]

Materials:

-

α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)

-

Guanidine carbonate

-

Potassium hydroxide (KOH)

-

Triethylamine (Et₃N)

-

Choline chloride (ChCl)

-

Urea

-

Deionized water

-

Ethyl acetate

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES):

-

Mix choline chloride and urea in a 1:2 molar ratio.

-

Gently heat the mixture to 80 °C while stirring until a clear, homogeneous liquid is formed.[3]

-

-

In situ Guanidine Base Generation:

-

To 2 g of the prepared ChCl:Urea DES, add guanidine carbonate (1.3 mmol) and KOH (1.3 mmol).

-

Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.[4]

-

-

Reaction:

-

To the mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).

-

Continue stirring at 80 °C for 4 hours.

-

Monitor the reaction progress by GC-MS until the α-chloroketone is consumed.[4]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 5 mL of deionized water. For many triaryl-substituted 2-aminoimidazoles, the product will precipitate and can be isolated by filtration.[2]

-

If the product does not precipitate, extract the aqueous suspension with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoimidazole derivative.[5]

-

Experimental Protocol: Preparation of 2-Aminoimidazole Free Base from its Sulfate Salt

The free base of 2-aminoimidazole can be liberated from its commercially available sulfate salt.[6]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

Procedure:

-

Dissolve this compound (15 mmol) in water (10 mL).

-

Add a solution of NaOH (15 mmol) in water (3 mL).

-

Remove the solvent under vacuum.

-

Wash the evaporation residue with ethanol (50 mL).

-

Sonicate the residue in ethanol (50 mL) for 10 minutes to ensure complete extraction of the free base from the inorganic salt matrix.

-

Filter the light brown solution and wash the inorganic precipitate with ethanol (3 x 10 mL).

-

The combined ethanolic solution contains the 2-aminoimidazole free base.

Formation of this compound

To form the hemisulfate salt, the free base of 2-aminoimidazole is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount (0.5 equivalents) of sulfuric acid. The salt typically precipitates from the solution and can be collected by filtration and dried.

Spectroscopic Data

The structural elucidation and characterization of 2-aminoimidazole and its salts are routinely performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to tautomerization, the signals for the imidazole ring protons and carbons can be averaged.[7]

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Notes |

| H4, H5 | ~6.5 - 7.5 | The two CH protons of the imidazole ring often appear as a single peak.[7] |

| NH, NH₂ | ~5.0 - 8.0 | Broad singlet, highly variable depending on solvent and concentration.[7] |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Notes |

| C2 (C-NH₂) | ~145 - 155 | Quaternary carbon, influenced by the amino substituent.[7] |

| C4, C5 | ~110 - 125 | Often show equivalent or very close chemical shifts due to tautomerism.[7] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretching | 3100 - 3400 | Primary amine (NH₂) and imidazole N-H groups.[7] |

| C=N Stretching | ~1680 | Imidazole ring stretching.[8] |

| N-H Bending | ~1600 - 1650 | Scissoring vibration of the NH₂ group. |

| C-N Stretching | ~1350 - 1450 | Stretching vibrations within the imidazole ring.[9] |

| SO₄²⁻ Vibrations | ~1100 and ~615 | Characteristic of the sulfate anion. |

Applications in Drug Development and Signaling Pathways

The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous marine natural products with potent biological activities, including antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[2]

Inhibition of Bacterial Two-Component Systems

2-Aminoimidazole derivatives are known to disrupt bacterial biofilm formation by inhibiting two-component systems (TCS), which are crucial for bacteria to sense and respond to their environment.[10][11] These systems typically consist of a sensor histidine kinase and a response regulator. By interfering with this signaling, 2-aminoimidazoles can prevent bacteria from adopting a biofilm lifestyle, rendering them more susceptible to conventional antibiotics.

Modulation of the TAK1-Mediated Inflammatory Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key enzyme in the signaling cascades of pro-inflammatory cytokines like TNF-α and IL-1β.[12] The activation of TAK1 leads to the downstream activation of NF-κB and MAP kinases (JNK and p38), resulting in the expression of inflammatory genes.[13][14] Certain 2-aminoimidazole derivatives have been identified as inhibitors of the TAK1 signaling pathway, highlighting their potential as anti-inflammatory agents.[8]

Conclusion

This compound, and the 2-aminoimidazole scaffold in general, represent a significant area of interest for chemical and pharmaceutical research. The well-established, and continually improving, synthetic routes provide access to a diverse range of derivatives. The potent and varied biological activities of these compounds, particularly their ability to modulate key signaling pathways involved in bacterial pathogenesis and inflammation, underscore their potential as leads for the development of novel therapeutics. This technical guide serves as a foundational resource for professionals engaged in the exploration and application of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule inhibition of bacterial two-component systems to combat antibiotic resistance and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial agents that inhibit two-component signal transduction systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and Natural Occurrence of 2-Aminoimidazole Compounds: A Technical Guide for Researchers

Abstract

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, primarily due to its prevalence in a diverse array of biologically active marine natural products.[1] First isolated in 1987 from marine sponges, these alkaloids have demonstrated a remarkable breadth of pharmacological properties, including potent cytotoxic, antimicrobial, antifungal, antibiofilm, and anti-inflammatory activities.[2][3] This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological activities of 2-aminoimidazole compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to facilitate further investigation into this promising class of natural products.

Introduction: Discovery and Natural Sources

The pioneering discovery of 2-aminoimidazole alkaloids in 1987 originated from studies on marine sponges of the class Calcarea, particularly those belonging to the genera Leucetta and Clathrina.[2][4] These sponges have since been recognized as prolific producers of a wide variety of structurally unique 2-AI secondary metabolites.[5] The core 2-aminoimidazole ring is often substituted with benzyl or pyrrole moieties, leading to a rich chemical diversity.[2]

Prominent examples of naturally occurring 2-AI compounds include the naamidines , naamines , oroidin , and sceptrin .[3][6] Oroidin, a key biogenetic precursor to more complex pyrrole-imidazole alkaloids, and its derivatives are well-known for their anti-biofilm activity.[7][8] These compounds are predominantly isolated from marine invertebrates, with sponges of the orders Agelasida and Leucettida being particularly rich sources.[9] For instance, the Caribbean sponge Agelas conifera is a known producer of oroidin and sceptrin.[10]

Biological Activities and Therapeutic Potential

The broad spectrum of biological activities exhibited by 2-aminoimidazole alkaloids makes them promising lead compounds for drug discovery.[3][11] Their therapeutic potential spans across multiple domains, including oncology, infectious diseases, and inflammatory conditions.

Cytotoxic Activity

Numerous 2-AI alkaloids have demonstrated potent cytotoxicity against various human cancer cell lines.[2] For example, naamidine H and naamidine I, isolated from the Indonesian sponge Leucetta chagosensis, have shown significant activity against HeLa cells.[4] The anticancer effects of 2-AI derivatives are often attributed to the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[12]

Antimicrobial and Antifungal Activity

Marine sponges have yielded a large number of 2-AI alkaloids with significant antimicrobial and antifungal properties.[13] Naamine D, for instance, is active against the AIDS opportunistic pathogen Cryptococcus neoformans.[4] The structural features of these compounds allow them to interact with microbial targets, making them valuable candidates for the development of new anti-infective agents.

Antibiofilm Activity

Perhaps one of the most extensively studied applications of 2-AI compounds is their ability to inhibit and disperse bacterial biofilms.[1] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1] Pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a subgroup of 2-AI compounds, are particularly known for their potent antibiofilm properties.[2] Compounds like oroidin and its derivatives have been shown to effectively disrupt biofilm formation in a range of pathogenic bacteria.[7][14]

Anti-inflammatory Activity

Certain 2-aminoimidazole alkaloids have also been identified as having anti-inflammatory properties.[2] They can modulate key signaling pathways involved in the inflammatory response, such as the Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1) signaling cascade.[15] This activity suggests their potential for development as treatments for inflammatory disorders.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on the efficacy of naturally occurring 2-aminoimidazole compounds.

Table 1: Cytotoxicity of 2-Aminoimidazole Alkaloids against Cancer Cell Lines

| Compound | Source Organism | Cancer Cell Line | IC50 Value | Reference |

| Naamidine H | Leucetta chagosensis | HeLa | 5.6 µg/mL | [4] |

| Naamidine I | Leucetta chagosensis | HeLa | 15 µg/mL | [4] |

| Naamidine J | Pericharax heteroraphis | K562 | 11.3 µM | [13] |

| Known Compound 2 | Pericharax heteroraphis | K562 | 9.4 µM | [13] |

Table 2: Antifungal Activity of 2-Aminoimidazole Alkaloids

| Compound | Source Organism | Fungal Species | MIC/Activity | Reference |

| Naamine D | Leucetta sp. | Cryptococcus neoformans | 6.25 µg/mL | [4] |

| Naamidine A | Leucetta sp. | Cryptococcus neoformans | 12.5 µg/mL | [4] |

| Naamidine B | Leucetta sp. | Cryptococcus neoformans | 6.25 µg/mL | [4] |

| Naamidine G | Leucetta sp. | Cryptococcus neoformans | 12.5 µg/mL | [4] |

| (-)-Spiroleucettadine | Leucetta sp. | Aspergillus niger | Moderately active at 100 µg/mL | [4] |

Table 3: Antibiofilm Activity of a Synthetic 2-Aminoimidazole Derivative

| Compound | Bacterial Strain | Biofilm Inhibition (IC50) | Biofilm Dispersion (EC50) | Reference |

| H10 | Staphylococcus aureus | 12 µM | 100 µM | [14] |

| H10 | Pseudomonas aeruginosa | 31 µM | 46 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of 2-aminoimidazole compounds, based on established protocols from the scientific literature.

Isolation and Purification of 2-Aminoimidazole Alkaloids from Marine Sponges

This generalized protocol outlines the common steps for extracting and purifying 2-AI alkaloids from marine sponge samples.[2]

1. Collection and Extraction:

-

Collect marine sponge specimens (e.g., Leucetta sp.) and either freeze them immediately or preserve them in ethanol.

-

Homogenize the sponge material and exhaustively extract it with methanol (MeOH) or a mixture of dichloromethane and methanol.

-

Concentrate the resulting crude extract under reduced pressure.

2. Solvent Partitioning:

-

Subject the crude extract to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between n-hexane, ethyl acetate (EtOAc), and water.

-

The bioactive fractions, which are often found in the more polar ethyl acetate and methanol fractions, are collected for further purification.

3. Chromatographic Separation:

-

Column Chromatography: Subject the active fractions to column chromatography using silica gel or reversed-phase C18 silica gel. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) to separate the compounds.[16]

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative or semi-preparative HPLC to obtain the pure 2-AI alkaloids.[9]

4. Structure Elucidation:

-

Determine the chemical structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[2]

1. Cell Seeding:

-

Seed human cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

-

Dissolve the isolated 2-AI alkaloids in dimethyl sulfoxide (DMSO) and then dilute with culture medium to various concentrations.

-

Treat the cells with these compounds for a period of 48-72 hours. Include a control group treated with the vehicle (DMSO) only.

3. MTT Addition:

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

4. Formazan Solubilization:

-

Remove the medium and dissolve the formazan crystals, formed by metabolically active cells, in DMSO or isopropanol.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Biofilm Inhibition Assay

This protocol is used to evaluate the ability of a 2-AI compound to prevent biofilm formation.[17]

1. Preparation of Bacterial Inoculum:

-

Grow the bacterial strain of interest (e.g., S. aureus, P. aeruginosa) in an appropriate growth medium overnight.

-

Dilute the overnight culture to a standardized concentration.

2. Biofilm Formation:

-

Place sterile samples of a material (e.g., titanium discs) into the wells of a multi-well plate.

-

Add the diluted bacterial suspension to each well, ensuring the samples are fully submerged.

-

Incubate the plate under static conditions at 37°C for 24-48 hours.

3. Treatment with 2-AI Compound:

-

In a separate experiment, add various concentrations of the 2-AI compound to the wells along with the bacterial suspension at the beginning of the incubation period.

4. Quantification of Biofilm:

-

After incubation, carefully remove the samples and gently wash them with Phosphate-Buffered Saline (PBS) to remove non-adherent planktonic bacteria.

-

Quantify the biofilm using a suitable method, such as crystal violet staining. This involves staining the biofilm, dissolving the stain, and measuring the absorbance.

5. Data Analysis:

-

The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[17]

Signaling Pathways and Experimental Workflows

The biological effects of 2-aminoimidazole compounds are often mediated through their interaction with and modulation of various cellular signaling pathways.

Inhibition of a Kinase Cascade

2-AI alkaloids can interfere with cell proliferation and survival by inhibiting kinase signaling pathways.

Caption: A putative signaling pathway showing the inhibition of a kinase cascade by a 2-AI alkaloid.

Bioassay-Guided Fractionation Workflow

This workflow illustrates the process of isolating bioactive compounds from a natural source, guided by biological assays.

Caption: A generalized workflow for the bioassay-guided fractionation of 2-AI alkaloids from marine sponges.

Conclusion

The 2-aminoimidazole alkaloids derived from marine sponges represent a structurally diverse and biologically potent class of natural products.[2] Their significant cytotoxic, antimicrobial, and antibiofilm activities underscore their vast potential as lead compounds for the development of novel therapeutics.[1][3] This technical guide provides a foundational understanding for researchers to further explore and harness the therapeutic promise of these fascinating marine compounds. The continued investigation into their mechanisms of action and the development of efficient synthetic routes will be crucial for advancing these natural products from discovery to clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric syntheses of sceptrin and massadine and evidence for biosynthetic enantiodivergence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold has emerged as a cornerstone in medicinal chemistry, largely due to its prevalence in a diverse array of biologically active marine natural products and its versatility as a pharmacophore in the design of novel therapeutics.[1][2] First discovered in marine sponges, this heterocyclic motif has demonstrated a remarkable breadth of biological activities, including potent antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[2][3][4] Its unique structural and electronic characteristics allow it to act as a bioisostere for guanidine and other key functional groups, enabling interactions with a wide range of biological targets.[1][5] This technical guide provides a comprehensive overview of the 2-aminoimidazole core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and diagrams of relevant biological pathways.

Biological Activities and Therapeutic Potential

The 2-AI scaffold is a "privileged structure" in drug discovery, with significant research focused on its applications in infectious diseases and oncology.[1][2]

Antibacterial and Antibiofilm Activity

Perhaps the most extensively studied application of 2-AI derivatives is in combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[1] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[1] 2-AI compounds have shown efficacy against a wide range of bacteria, including multidrug-resistant strains.[6][7][8][9] A key mechanism behind their antibiofilm activity is the disruption of bacterial communication systems known as quorum sensing.[10][11][12][13] By interfering with these signaling pathways, 2-AI derivatives can prevent bacteria from forming biofilms and can also resensitize them to existing antibiotics.[6][7][8][9]

Anticancer Activity

A growing body of evidence supports the potential of 2-AI derivatives as anticancer agents.[11][14] These compounds have been shown to inhibit the proliferation of various cancer cell lines.[14][15][16] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the inhibition of protein kinases like Src family kinases (SFKs).[13][16][17][18][19][20][21][22]

Quantitative Bioactivity Data

The following tables summarize the biological activity of selected 2-aminoimidazole derivatives from various studies.

Table 1: Antibacterial and Antibiofilm Activity of Selected 2-Aminoimidazole Derivatives

| Compound | Target Organism | Activity | Metric | Value (µM) | Reference(s) |

| H10 | Pseudomonas aeruginosa | Biofilm Inhibition | IC50 | 31 | [7][23] |

| H10 | Pseudomonas aeruginosa | Biofilm Dispersion | EC50 | 46 | [7][23] |

| H10 | Staphylococcus aureus | Biofilm Inhibition | IC50 | 12 | [7][23] |

| H10 | Staphylococcus aureus | Biofilm Dispersion | EC50 | 100 | [7][23] |

| Compound 1 (2-AIT conjugate) | E. coli (Tetracycline-resistant) | Resensitization to Tetracycline | - | >99% reduction in growth with 50 µM Tetracycline + 150 µM Cmpd 1 | [6][8] |

| Compound 1 (2-AIT conjugate) | MRSA | Resensitization to Penicillin G | MIC reduction | 8-fold (from 32 to 4 µg/mL) with 45 µM Cmpd 1 | [8] |

| Dimeric 2-AI (Compound 1) | Acinetobacter baumannii | Adjuvant with Clarithromycin | MIC reduction | 32-fold (from 32 to 1 µg/mL) with 7.5 µM Cmpd 1 | [4] |

| Dimeric 2-AI (Compound 2) | Acinetobacter baumannii | Adjuvant with Clarithromycin | MIC reduction | 128-fold (from 32 to 0.25 µg/mL) with 7.5 µM Cmpd 2 | [4] |

| HL1 | Staphylococcus aureus | Antibacterial | MIC | 625 µg/mL | [24] |

| HL2 | Staphylococcus aureus | Antibacterial | MIC | 625 µg/mL | [24] |

Table 2: Anticancer Activity of Selected 2-Aminoimidazole Derivatives

| Compound | Cancer Cell Line | Metric | Value (µM) | Reference(s) |

| Compound 5 | MCF-7 (Breast) | IC50 | < 5 | [14] |

| Compound 5 | HCT-116 (Colon) | IC50 | < 5 | [14] |

| Compound 5 | HepG2 (Liver) | IC50 | < 5 | [14] |

| Compound 23 | IGR39 (Melanoma) | EC50 | 27.8 ± 2.8 | [15] |

| Compound 23 | MDA-MB-231 (Breast) | EC50 | 20.5 ± 3.6 | [15] |

| Compound 3c | MDA-MB-231 (Breast) | IC50 | 1.98 | [16] |

| Compound 3c | T47D (Breast) | IC50 | 2.09 | [16] |

| Compound 3c | MCF-7 (Breast) | IC50 | 2.15 | [16] |

| Compound 3c | A549 (Lung) | IC50 | 3.11 | [16] |

| Compound 3c | HT-29 (Colorectal) | IC50 | 4.07 | [16] |

Table 3: Kinase Inhibitory Activity of Selected 2-Aminoimidazole Derivatives

| Compound | Target Kinase | Metric | Value (nM) | Reference(s) |

| Compound 3b | Src | Ki | 90 | [17] |

| Compound 3b | Fyn | Ki | 120 | [17] |

| Compound 3b | Lyn | Ki | 480 | [17] |

| Compound 3b | Yes | Ki | 210 | [17] |

| Compound 2 | Src | IC50 | 220 | [18] |

| Compound 2 | Fyn | IC50 | 689 | [18] |

| Compound 2 | Lyn | IC50 | 1300 | [18] |

| Compound 2 | Yes | IC50 | 167 | [18] |

| Compound 4k | Src | IC50 | 15 | [13] |

| Compound 4l | Src | IC50 | 14 | [13] |

| Compound 3c | EGFR | IC50 | 236.38 ± 0.04 | [16] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-AI derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

Inhibition of Bacterial Quorum Sensing

One of the key mechanisms behind the antibiofilm activity of 2-AI compounds is the disruption of bacterial quorum sensing.[10] In Gram-negative bacteria, this often involves interference with the LuxI/LuxR-type systems, which regulate the production and detection of N-acyl homoserine lactone (AHL) autoinducers.[12][13][25] By blocking these signaling pathways, 2-AI derivatives prevent the coordinated expression of virulence factors and biofilm formation.[12][13][25]

Caption: Inhibition of Quorum Sensing by 2-Aminoimidazole Derivatives.

Inhibition of EGFR Signaling in Cancer

In cancer therapy, 2-aminoimidazole derivatives have been shown to target the EGFR signaling pathway.[16] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[18][20][22][26][27][28] Certain 2-AI compounds can act as inhibitors of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.[16]

Caption: Inhibition of EGFR Signaling by 2-Aminoimidazole Derivatives.

Experimental Protocols

Synthesis of 2-Aminoimidazoles

A common and environmentally friendly approach to synthesizing the 2-aminoimidazole scaffold is through the condensation of an α-haloketone with a guanidine derivative in a deep eutectic solvent (DES).[1][6][10][29][30]

Protocol: Greener Synthesis of N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine [6]

-

Materials:

-

2-chloro-1-(p-tolyl)-2-phenylethan-1-one (α-chloroketone)

-

N-phenylguanidine

-

Triethylamine (Et3N)

-

Choline chloride (ChCl)

-

Urea

-

Water

-

Ethanol

-

-

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, mix choline chloride (1 mol equiv) and urea (2 mol equiv). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[6][29]

-

Reaction: To the pre-formed DES, add the α-chloroketone (1.0 equiv), N-phenylguanidine (1.1 equiv), and triethylamine. Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[23][29]

-

Product Isolation: Upon completion, cool the mixture to room temperature. Add water to the flask and stir for 15 minutes, which will cause the product to precipitate.[6][29]

-

Purification: Collect the solid product by filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure 2-aminoimidazole.[6][29]

-

Caption: Workflow for the one-pot synthesis of 2-aminoimidazoles in DES.

Biological Assays

Protocol: Biofilm Formation Inhibition Assay [2][3][10]

-

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa)

-

Appropriate bacterial growth medium

-

Sterile 96-well flat-bottomed microtiter plate

-

2-AI compound dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic Acid or Ethanol

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the bacterial strain (e.g., to an OD600 of 0.01) in fresh growth medium.[3][7]

-

Treatment: In a 96-well plate, add fresh growth medium containing various sub-MIC (Minimum Inhibitory Concentration) concentrations of the 2-AI compound.[10] Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (medium only).[10]

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.[10]

-

Washing: Carefully remove the planktonic cells and gently wash the wells with PBS.[10]

-

Staining: Stain the adherent biofilms with 0.1% Crystal Violet solution for 15 minutes.[10]

-

Washing: Wash the wells with PBS to remove excess stain and allow them to air dry.[10]

-

Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.[2][10]

-

Quantification: Measure the absorbance at 595 nm using a microplate reader to quantify biofilm formation.[10] The IC50 value is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.[2]

-

Protocol: MTT Assay for Cytotoxicity [2]

-

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Sterile 96-well plate

-

2-AI compound dissolved in a suitable solvent

-

MTT solution (e.g., 2 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the 2-AI compound and incubate for a desired exposure time (e.g., 72 hours).[2]

-

MTT Addition: Remove the treatment medium and add MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37 °C.[2]

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37 °C with shaking.[2]

-

Absorbance Measurement: Measure the absorbance at 492 nm (or between 550-600 nm) using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]

-

Conclusion

The 2-aminoimidazole scaffold continues to be a highly valuable and "privileged" structure in the field of drug discovery.[1][2] Its presence in a multitude of marine natural products with potent biological activities underscores its evolutionary significance as a key interaction motif. The synthetic tractability of the 2-AI core allows for the creation of extensive and diverse compound libraries, which, when coupled with high-throughput screening, facilitates the discovery of novel therapeutic agents. With ongoing research into its diverse mechanisms of action, particularly in the realms of antimicrobial resistance and oncology, the 2-aminoimidazole scaffold is poised to remain a critical component in the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Bacterial Quorum-Sensing Network Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. che.psu.edu [che.psu.edu]

- 14. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 25. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Aminoimidazole Hemisulfate as a Guanidine Mimetic

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2] Its unique structural and electronic properties allow it to serve as a bioisostere for the guanidinium group found in arginine, enabling critical interactions with a wide range of biological targets.[2][3] this compound (CAS 1450-93-7) serves as a stable salt form, providing a convenient starting material for the synthesis of a diverse library of derivatives.[4][5][6] This guide provides a comprehensive overview of the 2-AI core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Concepts: The Guanidine Mimetic

The guanidinium group of arginine is crucial for a multitude of biological recognition events, including protein-protein, protein-DNA, and protein-RNA interactions, due to its ability to form bidentate electrostatic and hydrogen-bonding interactions.[7][8][9] However, the flexibility of the arginine side chain can be entropically unfavorable for binding.[8] The 2-aminoimidazole scaffold acts as a rigidified guanidine mimetic, locking the key interaction motif in a conformationally constrained ring system. This pre-organization can lead to enhanced binding affinity and specificity for biological targets.[7][10]

Biological Activities and Therapeutic Potential

The 2-AI scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery. The primary areas of investigation include its potent antibacterial and antibiofilm properties, as well as its emerging roles in anticancer, anti-inflammatory, and other therapeutic applications.[1][11]

-

Antibacterial and Antibiofilm Activity: 2-AI derivatives are extensively studied for their ability to combat bacterial infections, particularly by inhibiting and dispersing biofilms.[12][13] Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[1] Certain 2-AI compounds can resensitize multidrug-resistant bacteria to existing antibiotics, offering a promising strategy to address the challenge of antibiotic resistance.[12][14]

-

Anticancer Activity: The ability of 2-AI derivatives to modulate signaling pathways has led to their investigation as potential anticancer agents. For example, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling, a key pathway in cell proliferation and survival.[1]

-

Anti-inflammatory Properties: Guanidine-containing compounds have been explored for their anti-inflammatory potential.[11][15] As mimetics, 2-AI derivatives are also being investigated for their role in modulating inflammatory pathways.

-

Enzyme Inhibition: The 2-AI moiety can serve as a starting point for designing inhibitors of various enzymes. For instance, it has been incorporated into inhibitors of human arginase, a metalloenzyme involved in diseases like asthma and cardiovascular conditions.[16][17] It has also been used to develop inhibitors for kinases such as Mitogen- and stress-activated kinase 1 (MSK1).[18]

-

Advanced Glycation End-product (AGE) Inhibition: 2-AI based compounds have shown the ability to inhibit the formation of and break down advanced glycation end-products (AGEs), which are implicated in the morbidity of diabetic patients.[19]

Quantitative Data Presentation

The biological activity of 2-aminoimidazole derivatives is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for inhibition of a process and the half-maximal effective concentration (EC50) for dispersal of pre-formed structures like biofilms.

Table 1: Antibiofilm Activity of 2-Amino-N-undecyl-H-imidazole-5-butanamide (H10)

| Target Organism | Activity Metric | Concentration (µM) | Reference |

| Staphylococcus aureus | IC50 (Biofilm Inhibition) | 12 | [12][14] |

| Staphylococcus aureus | EC50 (Biofilm Dispersal) | 100 | [12][14] |

| Pseudomonas aeruginosa | IC50 (Biofilm Inhibition) | 31 | [12][14] |

| Pseudomonas aeruginosa | EC50 (Biofilm Dispersal) | 46 | [12][14] |

Table 2: Adjuvant Activity of Dimeric 2-Aminoimidazoles with Clarithromycin (CLR) against Acinetobacter baumannii

| Compound | Adjuvant Conc. (µM) | CLR MIC (µg/mL) | Reference |

| Parent Dimer | 7.5 | 1 | [20] |

| 9g | 2.5 | 2 | [20] |

| 9k | 1.5 | 2 | [20] |

Table 3: MSK1 Inhibition by Guanidine Derivatives and Cyclic Mimetics

| Compound | Activity Metric | Concentration (µM) | Reference |

| 1-(6-phenylpyridin-2-yl)guanidine (1a) | IC50 | 17.9 | [18] |

| PHA767491 (Reference Inhibitor) | IC50 | 1.0 ± 0.1 | [18] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-AI derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

Inhibition of Quorum Sensing

Many pathogenic bacteria use quorum sensing (QS) to coordinate virulence factor production and biofilm formation. 2-AI compounds can interfere with these signaling pathways. They are known to bind to and modulate the activity of response regulator proteins, which are key components of two-component systems (TCS) that control gene expression in response to environmental stimuli.[1][14]

Caption: Inhibition of Bacterial Two-Component Signaling by 2-Aminoimidazole Derivatives.

Inhibition of EGFR Signaling

In cancer biology, the Epidermal Growth Factor Receptor (EGFR) is a critical target. Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. 2-AI derivatives can act as inhibitors, blocking these pathways.

Caption: Inhibition of EGFR Signaling by 2-Aminoimidazole Derivatives.

Experimental Protocols

The synthesis of the 2-aminoimidazole scaffold can be achieved through various methods, allowing for the generation of diverse chemical libraries for screening.[1]

Protocol 1: Green Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents (DES)

This protocol describes a one-pot, two-step synthesis using a deep eutectic solvent (DES) as an environmentally benign reaction medium.[21][22][23][24]

Materials:

-

α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)

-

Guanidine derivative (e.g., N-phenylguanidine or guanidinium carbonate)

-

Potassium hydroxide (KOH) (if using guanidinium carbonate)

-

Triethylamine (Et3N)

-

Choline chloride-urea (ChCl-urea) or Choline chloride-glycerol (ChCl-Gly) eutectic mixture (1:2 molar ratio)

-

Water, Ethyl Acetate

Procedure:

-

DES Preparation: Gently heat a 1:2 molar mixture of choline chloride and urea (or glycerol) with stirring at 80 °C until a clear, homogeneous liquid forms.[22][23]

-

Reaction Setup: To 2 g of the pre-prepared DES, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol) under magnetic stirring. If using guanidinium carbonate, add it (1.3 mmol) along with KOH (1.3 mmol) and stir at 80 °C for 30 minutes to liberate the free base in situ before proceeding.[24]

-

Addition of Ketone: Add the α-chloroketone (1.0 mmol) to the mixture.

-

Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[22][23]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add 5 mL of water to the flask, which may cause the product to precipitate.[23]

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and purify by crystallization (e.g., from ethanol).[22]

-

If no precipitate forms, extract the aqueous suspension with ethyl acetate (3 x 10 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.[21][25]

-

Purify the crude product by flash chromatography on silica gel.[25]

-

Protocol 2: Solid-Phase Synthesis of 2-Aminoimidazolones

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries.[23][26]

Materials:

-

Merrifield resin

-

Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)

-

Thiourea derivative

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Polymer-bound tris(2-aminoethyl)amine

Procedure:

-

Resin Swelling: Swell Merrifield resin (1.0 g, 1.2 mmol/g) in DMF (10 mL) for 30 minutes in a peptide synthesis vessel.[26]

-

Thiourea Immobilization: Drain the DMF. Add a solution of the desired thiourea (5 eq.) and DIEA (5 eq.) in DMF. Shake the mixture at 50°C for 16 hours. Filter the resin and wash sequentially with DMF, DCM, and MeOH.[26]

-

Deprotection: Treat the dried resin with a solution of 25% TFA in DCM for 30 minutes at room temperature. Filter and wash with DCM.[26]

-

Cyclization and Cleavage: Suspend the deprotected resin in THF. Add polymer-bound tris(2-aminoethyl)amine (2 eq.) and shake at room temperature for 30 minutes. Filter the resin and wash with THF.[26]

-

Product Isolation: Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain the crude 2-aminoimidazolone product. Purify as needed by flash chromatography or preparative HPLC.[26]

Protocol 3: Biofilm Inhibition Assay

This protocol is used to determine the concentration of a compound that causes a 50% reduction in biofilm formation (IC50).[1][14]

Materials:

-

Bacterial strains (e.g., P. aeruginosa, S. aureus)

-

Appropriate biofilm growth media

-

2-AI compound stock solution (e.g., in DMSO)

-

96-well microtiter plate

-

Crystal Violet stain (0.1%)

-

Ethanol

Procedure:

-

Culture Preparation: Dilute overnight bacterial cultures to a starting optical density (e.g., OD600 of 0.01) in the appropriate growth media.[14]

-

Compound Addition: Add the 2-AI compound from a stock solution to the bacterial suspensions in the wells of a 96-well plate to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).[14]

-

Incubation: Incubate the plate under conditions suitable for biofilm formation for the specific bacterial strain (e.g., 24 hours at 37°C).

-

Staining: Gently wash the wells to remove planktonic cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes to stain the adherent biofilm.

-

Quantification:

-

Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.[1]

Experimental and Logical Workflows

General Workflow for Synthesis and Screening of 2-AI Libraries

Caption: General workflow for synthesis and screening of 2-AI libraries.

Workflow for One-Pot Synthesis in Deep Eutectic Solvents

This workflow illustrates the streamlined process of synthesizing 2-AI derivatives using DES, emphasizing the green chemistry aspects.

Caption: Workflow for one-pot synthesis of 2-aminoimidazoles in Deep Eutectic Solvents.

Conclusion

The 2-aminoimidazole scaffold, available as the stable hemisulfate salt, continues to be a highly valuable and "privileged" structure in the field of drug discovery.[1] Its ability to act as a conformationally restrained guanidine mimetic allows it to effectively interact with a wide range of biological targets implicated in numerous diseases. The synthetic tractability of the 2-AI core, particularly through modern, environmentally friendly methods, facilitates the creation of extensive and diverse compound libraries for therapeutic screening.[1][22] With ongoing research into its diverse mechanisms of action—especially in the critical areas of antimicrobial resistance, oncology, and inflammatory diseases—the 2-aminoimidazole scaffold is poised to remain a vital component in the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 4. biofuranchem.com [biofuranchem.com]

- 5. This compound | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model | MDPI [mdpi.com]

- 19. Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1][2][3] First identified in marine sponges of the class Calcarea, particularly from the genera Leucetta and Clathrina, these alkaloids have garnered significant attention for their potent and varied pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the biological activities of 2-aminoimidazole derivatives, detailing their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Broad-Spectrum Biological Activities

2-AI derivatives have demonstrated a remarkable breadth of biological activities, making them a "privileged structure" in drug discovery.[1] The primary areas of investigation include their potent antibacterial and antibiofilm properties, as well as their emerging roles in anticancer, antifungal, antiviral, and anti-inflammatory applications.[6][7][8] Their unique structural and electronic properties allow them to serve as bioisosteres for guanidine, acylguanidine, and other key functional groups, enabling interactions with a wide range of biological targets.[1][2]

Antibacterial and Antibiofilm Activity

Perhaps the most extensively studied application of 2-AI derivatives is in combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[9][10][11] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[9] 2-AI compounds have shown efficacy against a wide range of clinically relevant pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, Staphylococcus aureus, and Escherichia coli.[9][12][13]

A key mechanism behind their antibiofilm activity is the disruption of bacterial signaling pathways that regulate biofilm formation, such as two-component signaling (TCS) systems and quorum sensing.[1][6][14] For instance, in Salmonella, 2-AIs have been shown to down-regulate the expression of genes essential for the production of the extracellular polymeric substance (EPS) matrix.[14][15] Importantly, many 2-AI derivatives function through non-bactericidal mechanisms, which may reduce the likelihood of resistance development.[9][16][17] Furthermore, these compounds have demonstrated synergistic effects with conventional antibiotics, resensitizing resistant strains to their effects.[9][13][17]

Anticancer Activity

Numerous 2-AI derivatives have exhibited potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and liver.[6][18][19] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival.[6] One notable mechanism is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15] Other 2-AI compounds have been identified as inhibitors of the epidermal growth factor (EGF) receptor signaling pathway.[18]

Antifungal and Antiviral Activities

The therapeutic potential of 2-AI derivatives extends to fungal and viral infections. Certain synthetic 2-aminoimidazole/triazole amides have been found to modulate the biofilm activity of the yeast Candida albicans and Cryptococcus neoformans.[12] In terms of antiviral activity, imidazole alkaloids extracted from marine sponges have been evaluated against the H1N1 influenza A virus, with some demonstrating weak inhibitory activity.[20] Other imidazole-based compounds have shown activity against the M2 proton channel of the influenza A virus.[20]

Anti-inflammatory and Other Activities

The 2-aminoimidazole scaffold has also been explored for its anti-inflammatory properties.[21] One mechanism involves the inhibition of the Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1) signaling cascade, a key regulator of inflammatory responses.[21] Additionally, 2-AI derivatives have been investigated as inhibitors of enzymes like human arginase I, which is implicated in conditions such as asthma.[22]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of representative 2-aminoimidazole derivatives against various targets.

Table 1: Antibiofilm and Antibacterial Activity of 2-Aminoimidazole Derivatives

| Compound | Target Organism | Activity | Metric (µM) | Reference |

| Compound 1 (2-AIT conjugate) | Pseudomonas aeruginosa | Biofilm Inhibition & Dispersion | - | [9] |

| Compound 1 (2-AIT conjugate) | Acinetobacter baumannii | Biofilm Inhibition & Dispersion | - | [9] |

| Compound 1 (2-AIT conjugate) | Bordetella bronchiseptica | Biofilm Inhibition & Dispersion | - | [9] |

| Compound 1 (2-AIT conjugate) | Staphylococcus aureus | Biofilm Inhibition & Dispersion | - | [9] |

| H10 | Pseudomonas aeruginosa | Biofilm Inhibition | IC₅₀: 31 | [6][17] |

| H10 | Pseudomonas aeruginosa | Biofilm Dispersion | EC₅₀: 46 | [6][17] |

| H10 | Staphylococcus aureus | Biofilm Inhibition | IC₅₀: 12 | [17] |

| H10 | Staphylococcus aureus | Biofilm Dispersion | EC₅₀: 100 | [17] |

| imi-AAC-5 | Brewery Biofilms | Biofilm Inhibition | - | [10] |

| Dimeric 2-AI (9g) | Acinetobacter baumannii | Clarithromycin MIC Reduction | 2 µg/mL at 2.5 µM | [23] |

| Dimeric 2-AI (9k) | Acinetobacter baumannii | Clarithromycin MIC Reduction | 2 µg/mL at 1.5 µM | [23] |

Table 2: Anticancer Activity of 2-Aminoimidazole Derivatives

| Compound | Cell Line | Activity | Metric (µM) | Reference |

| Naamidine J (1) | K562 | Cytotoxicity | IC₅₀: 11.3 | [24] |

| Known Compound (2) | K562 | Cytotoxicity | IC₅₀: 9.4 | [24] |

| Compound 22 | NUGC-3 (gastric cancer) | Cytotoxicity | IC₅₀: 0.05 | [18] |

| Compound 39 | MCF-7 (breast cancer) | Cytotoxicity | IC₅₀: 4.2 | [18] |

| Compound 40 | MCF-7 (breast cancer) | Cytotoxicity | IC₅₀: 8.29 | [18] |

| Compound 50 | SH-SY5Y (neuroblastoma) | Antiproliferative | IC₅₀: 8.6 | [19] |

| Compound 51 | SH-SY5Y (neuroblastoma) | Antiproliferative | IC₅₀: 7.8 | [19] |

| Compound 50 | K562 | Antiproliferative | IC₅₀: 11.7 | [19] |

| Compound 51 | K562 | Antiproliferative | IC₅₀: 18.9 | [19] |

| Compound 50 | U87 (glioblastoma) | Antiproliferative | IC₅₀: 12.6 | [19] |

| Compound 51 | U87 (glioblastoma) | Antiproliferative | IC₅₀: 13.3 | [19] |

Table 3: Antiviral and Other Biological Activities of 2-Aminoimidazole Derivatives

| Compound | Target | Activity | Metric | Reference |

| Leucettamine C | H1N1 Influenza A Virus | Antiviral | 33% Inhibition | [20] |

| Compound 5a | Influenza A Virus (M2 channel) | Antiviral | EC₅₀: 0.3 µM | [20] |

| Compound 5b | Influenza A Virus (M2 channel) | Antiviral | EC₅₀: 0.4 µM | [20] |

| 2-Aminoimidazole | Human Arginase I | Enzyme Inhibition | Kᵢ: 3.6 mM | [22] |

| A1P (10) | Human Arginase I | Enzyme Inhibition | Low micromolar affinity | [22] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of 2-aminoimidazole derivatives. The following diagrams, created using Graphviz, illustrate key signaling pathways affected by these compounds and a general workflow for their discovery and synthesis.

Caption: Inhibition of Quorum Sensing by 2-Aminoimidazole Derivatives.

Caption: Inhibition of EGFR Signaling by 2-Aminoimidazole Derivatives.

Caption: General workflow for solid-phase synthesis of a 2-AI library.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of 2-aminoimidazole derivatives.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to determine the concentration of a 2-AI compound that inhibits biofilm formation by 50% (IC₅₀).

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

2-AI compound dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Crystal Violet stain (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%)

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium.

-

Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

-

Compound Addition: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add serial dilutions of the 2-AI compound to the wells. Include positive (no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.

-

Washing: Gently remove the planktonic bacteria and wash the wells twice with PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at a wavelength of 550-590 nm using a microplate reader.

-

Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of untreated control)] x 100. The IC₅₀ is determined from a dose-response curve.[14]

Biofilm Dispersion Assay

This protocol is used to evaluate the ability of a soluble 2-AI compound to disperse a pre-formed biofilm (EC₅₀).

Procedure:

-

Biofilm Formation: Grow a biofilm in the wells of a 96-well plate as described in the Biofilm Inhibition Assay (steps 1-4) without the addition of the 2-AI compound.[14]

-

Treatment with 2-AI Compound: After the incubation period for biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS. Add fresh medium containing various concentrations of the 2-AI compound to the wells. Include a control group with the solvent only.[14]

-

Incubation: Incubate the plate for a further 24 hours.

-

Quantification: Quantify the remaining biofilm using the crystal violet staining method described above (steps 5-10). The EC₅₀ is the concentration that disperses 50% of the pre-formed biofilm.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (or other appropriate medium)

-

Sterile 96-well microtiter plates

-

2-AI compound

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the 2-AI compound in the wells of a 96-well plate containing broth.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[25]

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HeLa, K562)

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

2-AI compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-AI compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm.

-

IC₅₀ Calculation: The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

The 2-aminoimidazole scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents.[6] The diverse biological activities of these compounds, particularly their potent antibiofilm and anticancer properties, underscore their potential in addressing significant unmet medical needs.[6] The synthetic methodologies for accessing this important heterocyclic core are well-established and continue to evolve, allowing for the generation of diverse chemical libraries for screening.[1] This technical guide provides a foundational resource for researchers, scientists, and drug development professionals to further explore and innovate in this exciting area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoimidazoles in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-aminoimidazole/carbamate hybrid anti-biofilm and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]

- 17. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities [mdpi.com]

- 25. researchgate.net [researchgate.net]